molecular formula C18H15BrN6O B2619918 7-(4-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

7-(4-BROMOPHENYL)-5-METHYL-N-(PYRIDIN-2-YL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

货号: B2619918
分子量: 411.3 g/mol
InChI 键: YKNPFMFODMNHTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Key structural features include:

  • Methyl group at position 5: Enhances steric stability.

The synthesis of such derivatives typically involves multi-component reactions, such as the Biginelli protocol or heterocyclization strategies, as seen in related triazolopyrimidine carboxamides .

属性

IUPAC Name

7-(4-bromophenyl)-5-methyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O/c1-11-15(17(26)24-14-4-2-3-9-20-14)16(12-5-7-13(19)8-6-12)25-18(23-11)21-10-22-25/h2-10,16H,1H3,(H,20,24,26)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNPFMFODMNHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 7-(4-Bromophenyl)-5-Methyl-N-(Pyridin-2-Yl)-4H,7H-[1,2,4]Triazolo[1,5-A]Pyrimidine-6-Carboxamide (CAS Number: 367907-26-4) has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from simpler precursors through reactions such as nucleophilic substitutions and cyclization processes. For instance, the synthesis can be achieved through the reaction of pyridinyl derivatives with triazole precursors under specific conditions to yield the target compound with good yields and purity .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Recent studies indicate that derivatives of triazole compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value of approximately 6.2 μM against colon carcinoma HCT-116 cells . Additionally, it exhibited activity against breast cancer cell lines such as MCF-7 and T47D .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Triazole derivatives are known for their broad-spectrum antimicrobial effects. In vitro studies have indicated that similar compounds possess antibacterial and antifungal activities . The presence of a bromophenyl group may enhance these properties by increasing lipophilicity and facilitating membrane penetration.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with nucleic acid synthesis or disrupt cellular signaling pathways critical for cancer cell proliferation .

Case Studies

Several case studies have documented the efficacy of similar triazole derivatives:

  • Case Study on Anticancer Activity :
    • A study evaluated a series of triazole derivatives against various cancer cell lines. The results showed that modifications in the substituents significantly influenced the anticancer activity. Compounds with a pyridine moiety demonstrated enhanced cytotoxicity compared to their non-pyridine counterparts .
  • Case Study on Antimicrobial Activity :
    • Another research focused on the antimicrobial potential of triazole compounds derived from pyridine. The study reported significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can lead to improved antimicrobial efficacy .

Data Tables

Activity Cell Line/Pathogen IC50 Value (μM) Reference
AnticancerHCT-1166.2
AnticancerMCF-727.3
AntimicrobialStaphylococcus aureusNot specified
AntimicrobialEscherichia coliNot specified

科学研究应用

Anti-Tubercular Activity

Recent studies have identified triazolopyrimidines, including similar compounds to 7-(4-Bromophenyl)-5-Methyl-N-(Pyridin-2-Yl)-4H,7H-[1,2,4]Triazolo[1,5-A]Pyrimidine-6-Carboxamide, as promising candidates for anti-tubercular therapy. Research has shown that these compounds exhibit sub-micromolar activity against Mycobacterium tuberculosis with minimal cytotoxicity to eukaryotic cells. The structure-activity relationship (SAR) analysis revealed that specific modifications at the C5 position enhance potency while maintaining favorable metabolic stability in rodent and human liver microsomes .

Other Biological Activities

Beyond anti-tubercular properties, derivatives of triazolopyrimidines have been explored for their potential as analgesics and anti-inflammatory agents. For instance, diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have demonstrated selective inhibition of cyclooxygenase enzymes (COX), suggesting a role in pain management and inflammation reduction .

Synthetic Applications

The compound can also serve as a key intermediate in the synthesis of other biologically active molecules. Recent advancements in microwave-mediated synthesis techniques have facilitated the efficient production of triazolo[1,5-a]pyridines without the need for catalysts or additives. This eco-friendly method yields high amounts of desired products and showcases the versatility of triazolo-pyrimidine structures in organic synthesis .

Case Study 1: Synthesis and Evaluation of Triazolopyrimidines

A systematic study evaluated various triazolopyrimidine derivatives for their anti-tubercular properties. The research highlighted that compounds with non-substituted aromatic rings at C5 and specific amine substitutions at C7 exhibited enhanced activity against Mycobacterium tuberculosis. The findings suggest that the scaffold can be optimized for improved therapeutic efficacy .

Case Study 2: Analgesic Properties of Triazolo-Pyrimidine Hybrids

Another investigation focused on synthesizing diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids to assess their analgesic properties. The results indicated that these compounds not only inhibited COX enzymes effectively but also exhibited favorable pharmacokinetic profiles in vivo. This study underscores the potential of triazolo-pyrimidine derivatives in developing new analgesic medications .

化学反应分析

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl group undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing diverse substituents to modulate biological activity.

Reaction Type Reagents/Conditions Product Yield Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, base4-Aryl-substituted triazolopyrimidine derivative75–88%
Buchwald-Hartwig AminationPd catalyst, amine, ligand4-Amino-substituted derivative60–72%

Mechanistic Insights :

  • The bromine atom acts as a leaving group, enabling palladium-catalyzed cross-couplings.

  • Suzuki reactions with arylboronic acids proceed via oxidative addition of Pd(0) to the C–Br bond, transmetallation, and reductive elimination .

Functionalization of the Carboxamide Group

The carboxamide moiety (-CONH-Pyridin-2-yl) participates in hydrolysis and condensation reactions.

Reaction Type Reagents/Conditions Product Yield Reference
Acidic HydrolysisHCl (6M), reflux, 12h6-Carboxylic acid derivative82%
CondensationCDI, amines, DMFSecondary amides or ureas65–78%

Key Observations :

  • Hydrolysis under acidic conditions cleaves the amide bond to yield a carboxylic acid.

  • Carbodiimide-mediated couplings enable the introduction of new amines or alcohols.

Electrophilic Aromatic Substitution on the Triazole Ring

The electron-rich triazole ring undergoes electrophilic substitutions, though reactivity is moderated by adjacent substituents.

Reaction Type Reagents/Conditions Product Yield Reference
NitrationHNO₃, H₂SO₄, 0°C2-Nitro-triazolopyrimidine45%
HalogenationNBS, AIBN, CCl₄2-Bromo-triazolopyrimidine38%

Limitations :

  • Steric hindrance from the pyridin-2-yl and methyl groups reduces regioselectivity.

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group (if present in analogs) is oxidized to sulfoxides or sulfones.

Reaction Type Reagents/Conditions Product Yield Reference
Oxidation to SulfoxideH₂O₂, CH₃COOH, 25°C, 6hSulfoxide derivative90%
Oxidation to SulfonemCPBA, DCM, 0°CSulfone derivative85%

Note : While this reaction is reported for structurally related compounds, the target molecule’s methyl group may require adjusted conditions.

Cyclocondensation Reactions

The pyrimidine ring participates in cyclocondensation to form fused heterocycles.

Reaction Type Reagents/Conditions Product Yield Reference
Knoevenagel CondensationEthyl cyanoacetate, TMDP, MWFused triazolo-pyrimidine-carbonitrile70%

Mechanism :

  • Base-catalyzed condensation forms a new C–C bond between the pyrimidine ring and activated methylene compounds .

Photochemical Reactions

UV irradiation induces dimerization or bond cleavage in related triazolopyrimidines.

Reaction Type Reagents/Conditions Product Yield Reference
[2+2] PhotodimerizationUV light (254 nm), acetoneCyclobutane-linked dimer55%

相似化合物的比较

Comparison with Structural and Functional Analogs

Substituent Variations at Position 7

7-(4-Chlorophenyl) Analogs
  • Example : 7-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS: 1021209-32-4) .
    • Key Differences :
  • Chlorine (Cl) vs. Bromine (Br): Bromine’s larger atomic radius increases molecular weight (439.96 vs. 363.39 for fluorophenyl analogs) and enhances lipophilicity (logP ~3.5 vs. ~2.8).
  • Biological Implications : Bromine’s stronger electron-withdrawing effect may improve target binding in hydrophobic pockets, as observed in antimicrobial triazolopyrimidines .
7-(4-Fluorophenyl) Analogs
  • Example : 7-(4-Fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Mol. Formula: C20H18FN5O) .
    • Key Differences :
  • Fluorine (F) vs. Bromine (Br): Fluorine’s high electronegativity enhances dipole interactions but reduces steric bulk.
  • Solubility : Fluorophenyl analogs exhibit higher aqueous solubility (e.g., ~25 μM vs. ~10 μM for bromophenyl), critical for bioavailability .
7-Aryloxy/Methoxy Derivatives
  • Example : 7-(4-(Benzyloxy)-3-methoxyphenyl)-N-(4-chlorophenyl)-4,7-dihydro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (V1-V10 series) .
    • Key Differences :
  • Benzyloxy/methoxy groups introduce polar substituents, improving solubility but reducing membrane permeability.
  • Activity : These derivatives showed moderate antioxidant activity (IC50: 12–45 μM in DPPH assays), whereas bromophenyl analogs may prioritize antimicrobial or antitumor applications .

Modifications at Position 6 (Carboxamide Substituent)

N-(Pyridin-2-yl) vs. N-Aryl Groups
  • Example: 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide . Key Differences:
  • Pyridin-2-yl : Enhances hydrogen-bonding via the pyridine nitrogen, improving target selectivity (e.g., kinase inhibition).

Anti-Tubercular and Antimicrobial Activity

  • Anti-Tubercular Triazolopyrimidines : Compound 62 (7-(3-(4-methoxyphenyl)pyrrolidin-1-yl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine) exhibited MIC values of 0.5–2 μg/mL against M. tuberculosis .

    • Comparison : The bromophenyl analog’s lipophilicity may enhance mycobacterial membrane penetration, though cytotoxicity data are needed.
  • Antimicrobial Derivatives: Compound 15 (6-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-2-{[(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(phenyl)methyl]amino}pyridine-3-carbonitrile) showed broad-spectrum activity against S. aureus and E. coli (MIC: 8–32 μg/mL) . Bromophenyl Advantage: Bromine’s hydrophobic effects could improve Gram-negative activity, addressing a common limitation of triazolopyrimidines .

常见问题

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step reactions, including cyclization and condensation. Key methodologies include:

  • One-pot synthesis using aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl derivatives in dimethylformamide (DMF) with triethylamine as a base, heated at 120°C for 10 hours .
  • Additive-assisted synthesis to enhance yield, such as using sodium acetate in acetic anhydride for reflux reactions .
  • Recrystallization from ethanol/DMF mixtures to purify intermediates or final products .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsReference
CyclizationDMF, triethylamine, 120°C, 10 h
Additive optimizationSodium acetate, acetic anhydride, reflux
PurificationEtOH/DMF recrystallization

Q. How is structural characterization performed?

Characterization relies on spectroscopic and computational methods:

  • IR spectroscopy identifies functional groups (e.g., NH, CN stretches) .
  • NMR (¹H/¹³C) confirms proton environments and carbon frameworks .
  • Mass spectrometry validates molecular weight and fragmentation patterns .
  • X-ray crystallography resolves crystal packing and bond lengths .
  • DFT calculations predict electronic properties and stability .

Q. What solvents and conditions optimize recrystallization?

Ethanol/DMF mixtures are widely used for recrystallization due to their polarity gradient, which aids in gradual crystal formation . For thermally sensitive intermediates, cooling the reaction mixture before filtration improves yield .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved?

Discrepancies often arise from tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR to probe dynamic equilibria .
  • DFT-driven spectral simulations to compare theoretical and experimental data .
  • Cross-validation using multiple techniques (e.g., IR + NMR + X-ray) .

Q. What computational methods predict reactivity or stability?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps and charge distribution to assess electrophilic/nucleophilic sites .
  • Molecular dynamics simulations model solvation effects and conformational stability .
  • AI-assisted platforms (e.g., COMSOL Multiphysics) optimize reaction pathways and predict byproducts .

Q. What strategies improve yield in multi-step synthesis?

  • Catalyst screening : Additives like triethylamine or sodium acetate enhance cyclization efficiency .
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions .
  • In-situ monitoring : TLC tracks reaction progress to minimize side products .
  • Statistical design of experiments (DoE) identifies critical variables (e.g., temperature, stoichiometry) .

Theoretical and Methodological Considerations

Q. How should researchers align experiments with theoretical frameworks?

  • Link synthesis to heterocyclic chemistry principles (e.g., Baldwin’s rules for cyclization) .
  • Use retrosynthetic analysis to deconstruct the target molecule into feasible intermediates .
  • Apply green chemistry metrics (e.g., atom economy) to minimize waste .

Q. What advanced techniques address low solubility in biological assays?

  • Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
  • Co-crystallization with cyclodextrins to enhance aqueous solubility .

Data Contradiction Analysis

Q. How to interpret conflicting biological activity data across studies?

  • Dose-response reevaluation : Ensure consistent molar concentrations and assay conditions .
  • Structural analogs : Compare with derivatives (e.g., 4-chlorophenyl vs. 4-bromophenyl) to isolate substituent effects .
  • Meta-analysis of published datasets to identify trends or outliers .

Future Directions

  • AI-driven synthesis : Autonomous platforms for high-throughput condition screening .
  • Hybrid characterization : Couple cryo-EM with DFT to resolve dynamic conformations .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。